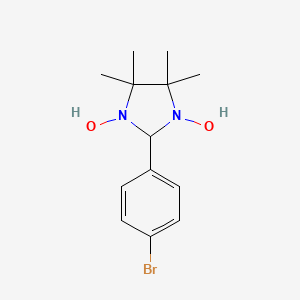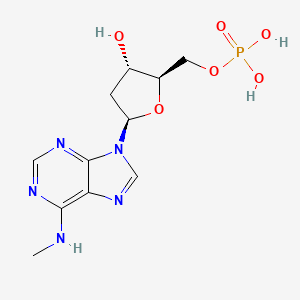
N6-Methyl-deoxy-adenosine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Methyl-deoxy-adenosine-5’-monophosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of adenosine monophosphate where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression and stability of nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-deoxy-adenosine-5’-monophosphate typically involves the methylation of deoxyadenosine monophosphate. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to neutralize the acid formed during the reaction .
Industrial Production Methods
Industrial production of N6-Methyl-deoxy-adenosine-5’-monophosphate involves large-scale methylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N6-Methyl-deoxy-adenosine-5’-monophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N6-methyl-deoxy-adenosine-5’-diphosphate and N6-methyl-deoxy-adenosine-5’-triphosphate.
Reduction: Reduction reactions can convert it back to its deoxyadenosine monophosphate form.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of N6-Methyl-deoxy-adenosine, such as N6-methyl-deoxy-adenosine-5’-diphosphate and N6-methyl-deoxy-adenosine-5’-triphosphate .
Applications De Recherche Scientifique
N6-Methyl-deoxy-adenosine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation effects on nucleotides.
Biology: It plays a role in the regulation of gene expression and is used in studies related to epigenetics.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to gene expression abnormalities.
Industry: It is used in the production of modified nucleotides for various biotechnological applications
Mécanisme D'action
The mechanism of action of N6-Methyl-deoxy-adenosine-5’-monophosphate involves its incorporation into nucleic acids, where it can influence the stability and expression of genes. The methyl group at the sixth position of adenine can affect the binding of transcription factors and other proteins to DNA, thereby regulating gene expression. This modification can also impact the stability of mRNA, influencing its translation efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Methyladenosine: Similar to N6-Methyl-deoxy-adenosine-5’-monophosphate but lacks the deoxy modification.
5-Methylcytosine: Another methylated nucleotide involved in gene regulation.
7-Methylguanosine: A methylated nucleotide found in the cap structure of eukaryotic mRNA.
Uniqueness
N6-Methyl-deoxy-adenosine-5’-monophosphate is unique due to its specific methylation at the sixth position of adenine and the presence of a deoxy sugar. This combination of modifications makes it a valuable tool for studying the effects of methylation on DNA and RNA stability and function .
Propriétés
Numéro CAS |
53696-69-8 |
|---|---|
Formule moléculaire |
C11H16N5O6P |
Poids moléculaire |
345.25 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O6P/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(22-8)3-21-23(18,19)20/h4-8,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
Clé InChI |
MGKYNCZAQIZDCV-XLPZGREQSA-N |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



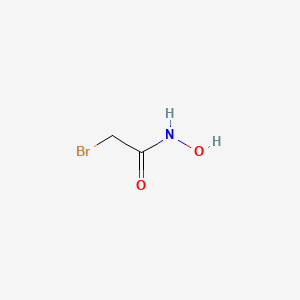
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)


![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)

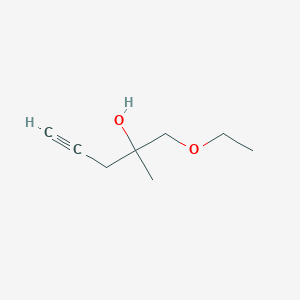
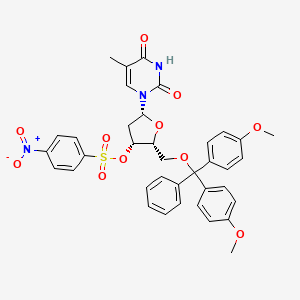
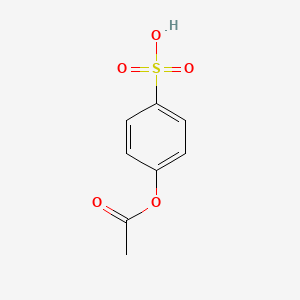
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)

